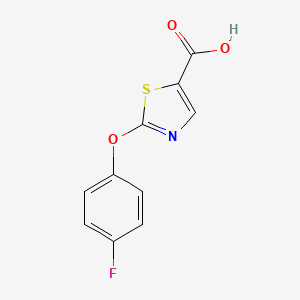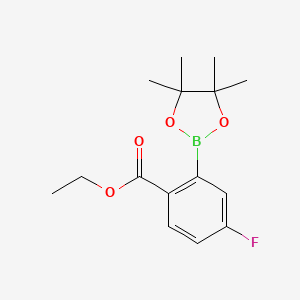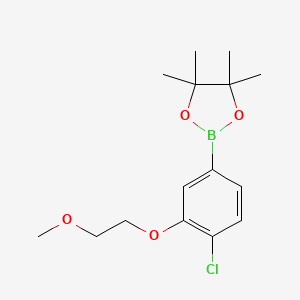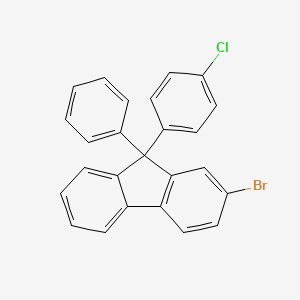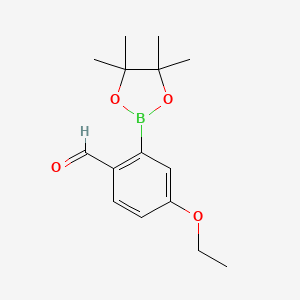![molecular formula C22H15Br B8243457 1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B8243457.png)
1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that belongs to the class of brominated biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure, which is further connected to a naphthalene moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene can be achieved through several methods. One common approach involves the bromination of naphthalene using bromine in the presence of a solvent such as carbon tetrachloride . The reaction is typically carried out under reflux conditions, and the brominated product is purified through fractional distillation . Another method involves the selective bromination of 1-bromonaphthalene using a minimum amount of solvent, such as methylene chloride, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine and suitable solvents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles such as cyanide to form nitriles.
Grignard Reactions: The compound can form Grignard reagents, which can further react with electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Cyanide: Used for nucleophilic substitution to form nitriles.
Grignard Reagents: Used for forming new carbon-carbon bonds.
Major Products Formed
Nitriles: Formed through nucleophilic substitution with cyanide.
Organolithium Compounds: Formed through reactions with lithium reagents.
Scientific Research Applications
1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various substituted derivatives of naphthalene.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Used in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene involves its participation in electrophilic aromatic substitution reactions. The bromine atom attached to the biphenyl structure makes the compound susceptible to attack by electrophiles, leading to the formation of a resonance-stabilized carbocation intermediate . This intermediate can then undergo further reactions to form various substituted products.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: An isomeric compound with similar bromination reactions.
2-Bromonaphthalene: Another isomer with distinct reactivity and applications.
1-Chloronaphthalene: A chlorinated derivative with different chemical properties.
Uniqueness
1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is unique due to its specific substitution pattern and the presence of both biphenyl and naphthalene moieties
Properties
IUPAC Name |
1-[4-(2-bromophenyl)phenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-22-11-4-3-9-21(22)18-14-12-17(13-15-18)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEQRXDDWNENOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate](/img/structure/B8243375.png)
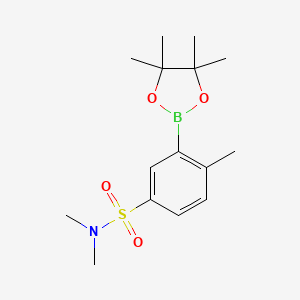
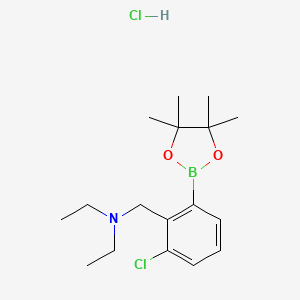
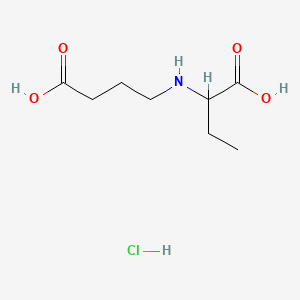
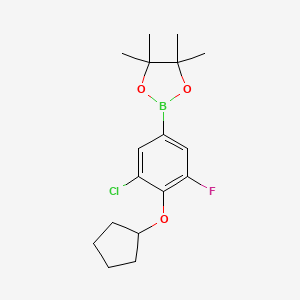
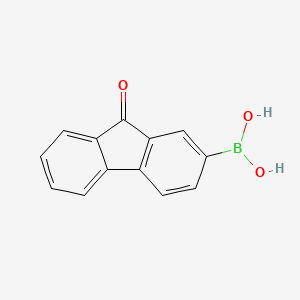
![Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8243421.png)
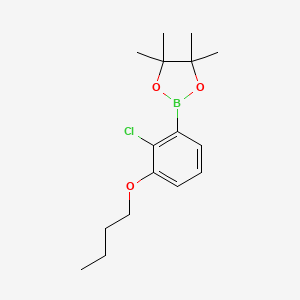
![2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B8243430.png)
